molecular formula C16H23N3O2 B1423670 tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate CAS No. 1053657-34-3

tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate

Cat. No.: B1423670
CAS No.: 1053657-34-3
M. Wt: 289.37 g/mol
InChI Key: BTZSQHAZYCFVND-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis and Molecular Analysis (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs have been synthesized and characterized, focusing on their structural properties and theoretical aspects. The molecules have been identified using spectral data and confirmed through X-ray crystallography, exhibiting a monoclinic system with P21/c space group. Theoretical calculations at DFT/B3LYP/6-311G (d, p) level have shown good compliance with experimental data. Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicated similar reactivity behavior between the compounds. These compounds demonstrated moderate potency against the Mcl-1 enzyme, a crucial factor in apoptosis regulation, indicating potential biological significance (Bhat et al., 2019).

Synthesis of Related Heterocycles Reactions involving tert-butyl 1-hydrazinecarboxylate have been employed to synthesize related heterocycles. For instance, the reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, yielded hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds. These reactions highlight the versatility of tert-butyl hydrazinecarboxylate derivatives in generating a diverse range of chemical structures with potential applications in various fields of chemistry and biology (Obreza & Urleb, 2003).

Synthesis of Benzaldehyde Hydrazones Tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates react with gaseous HCl in anhydrous solvents to form benzaldehyde N-(phenylmethylidene)-hydrazones with high yields. These compounds were characterized by various spectroscopic methods, indicating the broad applicability of tert-butyl hydrazinecarboxylate derivatives in synthetic organic chemistry (Obreza & Urleb, 2002).

Biomedical Research

Enzyme Inhibition and Binding Efficiency The compounds synthesized from tert-butyl hydrazinecarboxylate derivatives have shown moderate potency against Mcl-1 enzyme, a key player in the regulation of apoptosis. The binding free energy obtained from molecular docking studies indicates moderate binding efficiency, highlighting the potential of these compounds in therapeutic applications, specifically targeting the Mcl-1 enzyme for cancer therapy (Bhat et al., 2019).

Chemical Reactivity and Applications

Synthesis of Fluorinated Pyrazole-4-carboxylic Acids Tert-butyl hydrazinecarboxylate derivatives have been used to synthesize fluorinated pyrazole-4-carboxylic acids, demonstrating their utility in the creation of fluorinated compounds. The reaction involving acylation with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines showcases the versatility of tert-butyl hydrazinecarboxylate in synthesizing fluorinated compounds with potential applications in medicinal chemistry and material science (Iminov et al., 2015).

Properties

IUPAC Name

tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-18-14(17-13-9-10-13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZSQHAZYCFVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
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